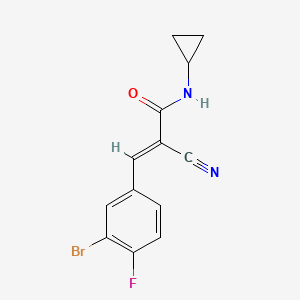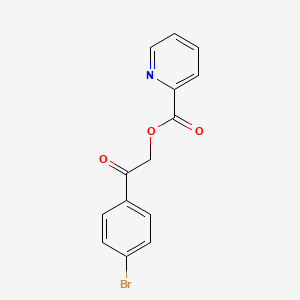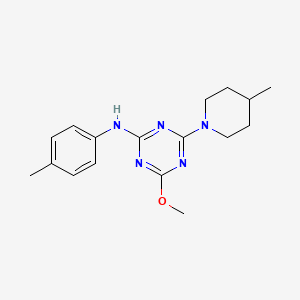![molecular formula C17H17ClN2O4 B5732313 ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)
ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate, also known as CMAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMAB is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. In
Mecanismo De Acción
The mechanism of action of ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate involves the selective binding of the compound to proteases through the carbonyl and amide groups in its structure. The presence of a protease causes the carbonyl group to undergo a nucleophilic attack, resulting in the cleavage of the amide bond and the release of a fluorescent signal.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic to cells and tissues, making it a safe and effective tool for studying protease activity in biological samples. The compound has also been shown to be stable under a wide range of pH and temperature conditions, further enhancing its usefulness in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate in lab experiments is its ability to selectively detect the presence of proteases in biological samples. This makes it a valuable tool for studying the role of proteases in various physiological processes. However, one limitation of this compound is its relatively low sensitivity compared to other fluorescent probes. This may require higher concentrations of this compound to be used in experiments, which could potentially affect the results.
Direcciones Futuras
There are several potential future directions for research involving ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate. One area of interest is the development of new fluorescent probes based on the structure of this compound that could have higher sensitivity and selectivity for proteases. Another potential direction is the use of this compound in studying the role of proteases in disease processes, such as cancer and inflammation. Overall, the versatility and potential applications of this compound make it an exciting area of research in the field of biochemistry and molecular biology.
Métodos De Síntesis
The synthesis of ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate involves the reaction of 3-chloro-4-methoxyaniline with ethyl 4-aminobenzoate in the presence of triethylamine and ethyl chloroformate. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
Ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate has been studied for its potential use as a fluorescent probe for detecting the presence of proteases, which are enzymes that break down proteins. This compound is able to selectively bind to proteases and undergo a chemical reaction that results in the release of a fluorescent signal. This makes this compound a useful tool for studying the activity of proteases in biological samples.
Propiedades
IUPAC Name |
ethyl 4-[(3-chloro-4-methoxyphenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-3-24-16(21)11-4-6-12(7-5-11)19-17(22)20-13-8-9-15(23-2)14(18)10-13/h4-10H,3H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJUAPWXZICMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)
![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)





![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)


![5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5732290.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5732319.png)
